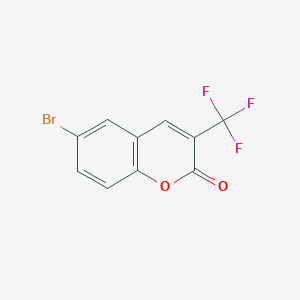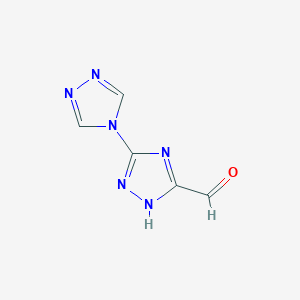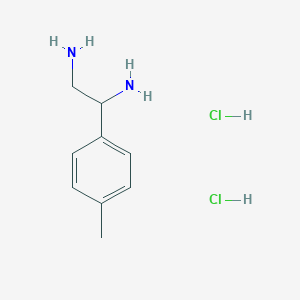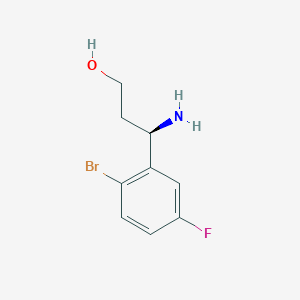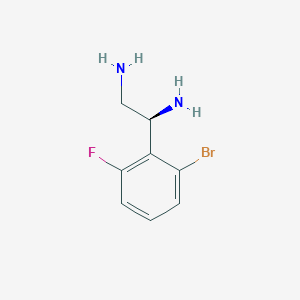
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents at the 2 and 6 positions, respectively.
Formation of Ethane-1,2-diamine Moiety: The substituted phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by the coupling of the substituted phenyl ring with ethane-1,2-diamine. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms such as nitro compounds or oxides.
Reduction Products: Reduced forms such as primary or secondary amines.
Aplicaciones Científicas De Investigación
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. The bromo and fluorine substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The ethane-1,2-diamine moiety plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(2-bromo-6-chlorophenyl)ethane-1,2-diamine
- (1S)-1-(2-bromo-6-methylphenyl)ethane-1,2-diamine
Uniqueness
- The presence of both bromo and fluorine substituents in (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine provides unique electronic properties that are not observed in compounds with only one halogen substituent.
- The specific positioning of these substituents on the phenyl ring influences the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H10BrFN2 |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
Clave InChI |
DNFBZWKYGBWUSR-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)[C@@H](CN)N)F |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


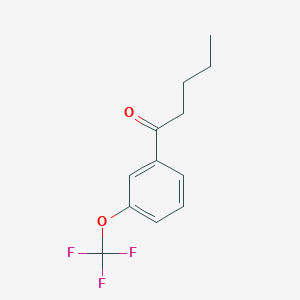

![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
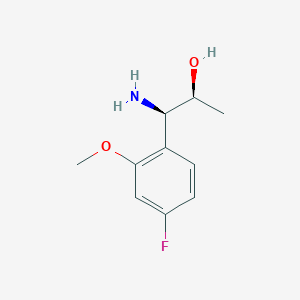
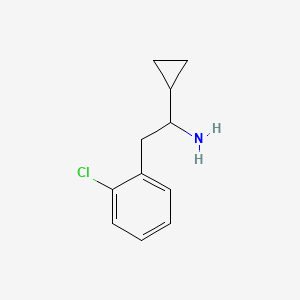
![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)
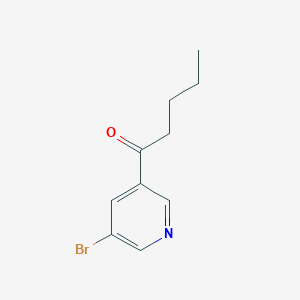
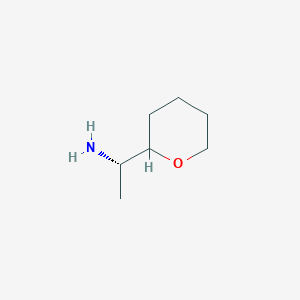
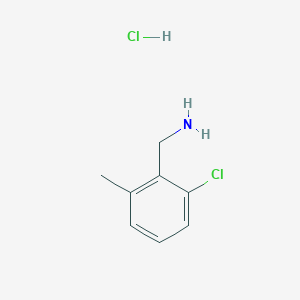
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)
